molecular formula C9H16N2O2 B5176263 2-cyanopropan-2-yl N-butylcarbamate

2-cyanopropan-2-yl N-butylcarbamate

Cat. No.: B5176263
M. Wt: 184.24 g/mol
InChI Key: APZUFOVSDGGEJO-UHFFFAOYSA-N
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Description

2-Cyanopropan-2-yl N-butylcarbamate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique molecular structure, which includes a cyanopropyl group and a butylcarbamate group. This compound is often used in research and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyanopropan-2-yl N-butylcarbamate typically involves the reaction of 2-cyanopropan-2-yl chloride with N-butylcarbamate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 2-Cyanopropan-2-yl N-butylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The cyanopropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products:

    Oxidation: Oxides or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted carbamates or nitriles.

Scientific Research Applications

2-Cyanopropan-2-yl N-butylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.

    Biology: This compound is used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-cyanopropan-2-yl N-butylcarbamate involves its interaction with molecular targets such as enzymes and proteins. The cyanopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

    2-Cyanopropan-2-yl benzodithioate: Used in controlled radical polymerization.

    Iodopropynyl butylcarbamate: Known for its antifungal properties and used as a preservative.

Uniqueness: 2-Cyanopropan-2-yl N-butylcarbamate is unique due to its specific combination of a cyanopropyl group and a butylcarbamate group, which imparts distinct reactivity and versatility. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-cyanopropan-2-yl N-butylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-4-5-6-11-8(12)13-9(2,3)7-10/h4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZUFOVSDGGEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)OC(C)(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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